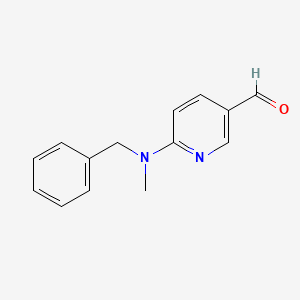

6-(Benzyl(methyl)amino)nicotinaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

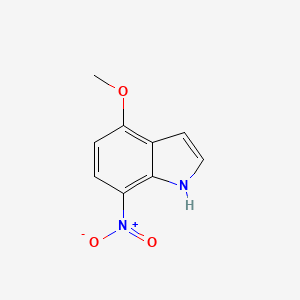

“6-(Benzyl(methyl)amino)nicotinaldehyde” is a chemical compound with the molecular formula C14H14N2O . It is intended for research use only and not for human or veterinary use.

Molecular Structure Analysis

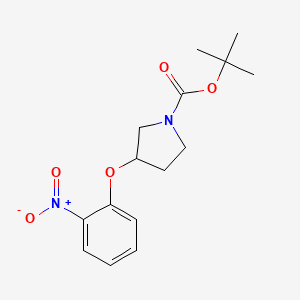

The molecular structure of “6-(Benzyl(methyl)amino)nicotinaldehyde” can be represented by the InChI code: 1S/C14H14N2O/c1-16(10-12-5-3-2-4-6-12)14-8-7-13(11-17)9-15-14/h2-9,11H,10H2,1H3 . This indicates the presence of a benzyl group, a methyl group, an amino group, and a nicotinaldehyde group in the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(Benzyl(methyl)amino)nicotinaldehyde” include a molecular weight of 226.279. The compound is a solid .

Scientific Research Applications

Synthesis and Biological Activity

6-(Benzyl(methyl)amino)nicotinaldehyde and its derivatives have been utilized in the synthesis of a wide range of compounds with significant biological activities. For instance, the synthesis of novel thiazolidinones derived from nicotinic acid, which displayed antimicrobial properties against a variety of pathogens, illustrates the compound's role in developing potential therapeutic agents (Patel & Shaikh, 2010). Similarly, the preparation of amino acid-(N′-benzoyl) hydrazide and amino acid-(N′-nicotinoyl) hydrazide derivatives showed antimicrobial activities, underscoring the versatility of nicotinaldehyde derivatives in synthesizing bioactive molecules (Khattab, 2005).

Antiviral and Chemotherapeutic Potential

Research has also indicated the antiviral and chemotherapeutic potential of compounds synthesized from 6-(Benzyl(methyl)amino)nicotinaldehyde. One study detailed the synthesis, reactions, and antiviral activity of 6′-amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile, highlighting its cytotoxicity and potential against HSV1 and HAV (Attaby et al., 2007). Additionally, the synthesis of alpha- and gamma-substituted amides, peptides, and esters of methotrexate from related intermediates showcases the role of this compound in the development of inhibitors of folate metabolism, crucial for cancer treatment (Piper et al., 1982).

Electrochemical and Photopolymerization Studies

The electrochemical oxidation of NADH and the development of high-performance photoinitiating systems for 3D printing photopolymerization processes have been explored using derivatives of 6-(Benzyl(methyl)amino)nicotinaldehyde. These studies reveal the compound's utility in creating sensitive and efficient catalytic and initiating systems for various chemical and manufacturing processes (Persson & Gorton, 1990); (Tomal et al., 2019).

properties

IUPAC Name |

6-[benzyl(methyl)amino]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-16(10-12-5-3-2-4-6-12)14-8-7-13(11-17)9-15-14/h2-9,11H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFRFPARBCFPFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzyl(methyl)amino)nicotinaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B595820.png)

![4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester](/img/structure/B595827.png)

![methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B595829.png)

![[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride](/img/structure/B595832.png)

![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrobromide](/img/structure/B595841.png)